1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)-
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Overview
Description
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a methylenedioxy group attached to a benzene ring, along with a methoxy group and a nitroethenyl substituent. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with catechol, which is a benzene derivative with two hydroxyl groups.
Methylenation: Catechol is reacted with disubstituted halomethanes to introduce the methylenedioxy group, forming 1,3-benzodioxole.
Nitroethenylation: Finally, the nitroethenyl group is introduced at the 6-position through a nitration reaction followed by an aldol condensation.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-methoxy-6-(2-aminoethenyl)-1,3-benzodioxole.
Substitution: The methoxy and nitroethenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Scientific Research Applications
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism . The nitroethenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
Comparison with Similar Compounds
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- can be compared with other benzodioxole derivatives such as:
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-: This compound has two methoxy groups and a propenyl group, making it structurally similar but with different chemical properties.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: This compound has a propenyl group instead of a nitroethenyl group, which affects its reactivity and applications.
The uniqueness of 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- is a compound of increasing interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in medicine and pest control.
Chemical Structure and Properties
- IUPAC Name : 4-Methoxy-6-(2-nitroethenyl)-1,3-benzodioxole
- Molecular Formula : C10H9NO5
- Molecular Weight : 223.182 g/mol
The compound features a benzodioxole core with a methoxy group and a nitroethenyl substituent, which are critical for its biological activities.
Antimicrobial Properties
Research has indicated that compounds related to the benzodioxole structure exhibit significant antimicrobial activity. A study focusing on derivatives of 1,3-benzodioxole highlighted their potential as larvicides against Aedes aegypti, the vector for several viral diseases such as dengue and Zika virus. The compound demonstrated effective larvicidal activity with an LC50 value of 28.9 μM after 24 hours of exposure . This suggests that modifications in the structure can enhance insecticidal properties while maintaining low toxicity to mammals.
Cytotoxicity and Safety
In evaluating the safety profile of 1,3-benzodioxole derivatives, it was found that certain compounds did not exhibit cytotoxic effects on human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM) . This indicates a favorable therapeutic index, making it a candidate for further development in pest control without significant risk to human health.
The biological activity of 1,3-benzodioxole, particularly its larvicidal effects, is thought to involve interference with the nervous system of insects. The presence of the nitro group in the structure may enhance its reactivity and interaction with biological targets, potentially leading to disruption of essential physiological processes in target organisms .
Study on Larvicidal Activity
A notable study synthesized various derivatives of 1,3-benzodioxole acids and assessed their effectiveness against Aedes aegypti. Among these, the compound with a methylenedioxy substituent showed promising results:
- Compound : 3,4-(methylenedioxy) cinnamic acid
- LC50 : 28.9 ± 5.6 μM
- LC90 : 162.7 ± 26.2 μM
- Positive Control (Temephos) : LC50 below 10.94 μM
This study underscores the importance of specific functional groups in enhancing biological activity while minimizing toxicity .
Toxicological Assessment
In another investigation involving mice treated with high doses (2000 mg/kg), no significant structural damage was observed in vital organs such as the liver and kidneys. Mild behavioral effects were noted but did not indicate severe toxicity . This reinforces the compound's potential as a safer alternative to conventional insecticides.
Comparison with Similar Compounds
The following table summarizes key differences between 1,3-benzodioxole derivatives and similar compounds:
Compound Name | Structure Type | Biological Activity | Toxicity Profile |
---|---|---|---|
1,3-Benzodioxole Derivative | Benzodioxole | Insecticidal | Low toxicity in mammals |
Phenyl Thiocyanate | Aromatic Thiocyanate | Antimicrobial | Moderate toxicity |
Isopropyl Thiocyanate | Aliphatic Thiocyanate | Antimicrobial | High toxicity |
Properties
IUPAC Name |
4-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-8-4-7(2-3-11(12)13)5-9-10(8)16-6-15-9/h2-5H,6H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLXUDKGGRTAW-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.